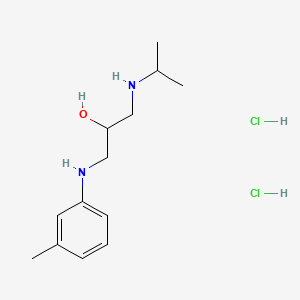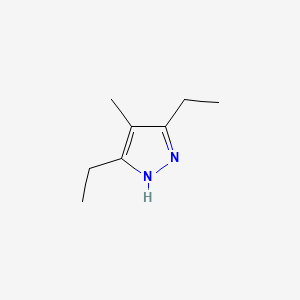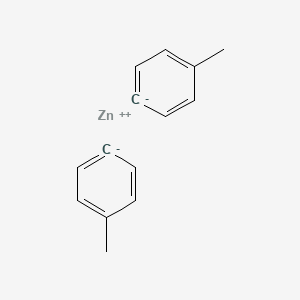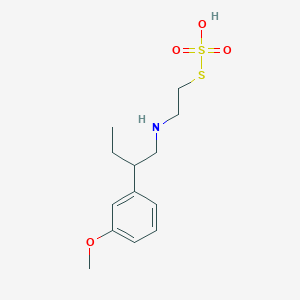
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate is an organic compound with the molecular formula C13H21NO4S2 It is a thiosulfate derivative, which means it contains a sulfur atom bonded to an oxygen atom and another sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate typically involves the reaction of 2-(m-Methoxyphenyl)butylamine with ethylene thiosulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-(m-Methoxyphenyl)butylamine and ethylene thiosulfate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol. The temperature is maintained at around 25-30°C.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under mild conditions.
Major Products
Oxidation: Sulfonates and sulfoxides.
Reduction: Thiols and disulfides.
Substitution: Various substituted amines and thioethers.
Wissenschaftliche Forschungsanwendungen
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate involves its interaction with biological molecules. The thiosulfate group can act as a nucleophile, reacting with electrophilic centers in proteins and enzymes. This can lead to the modification of protein function and the regulation of cellular pathways. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate can be compared with other thiosulfate derivatives and sulfur-containing compounds:
S-2-(2-Aminoethylamino)ethyl thiosulfate: Similar in structure but with different biological activities.
S-2-(2-Hydroxyethyl)thiosulfate: Used in different industrial applications.
S-2-(2-Mercaptoethyl)thiosulfate: Known for its strong nucleophilic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
21224-56-6 |
|---|---|
Molekularformel |
C13H21NO4S2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
1-methoxy-3-[1-(2-sulfosulfanylethylamino)butan-2-yl]benzene |
InChI |
InChI=1S/C13H21NO4S2/c1-3-11(10-14-7-8-19-20(15,16)17)12-5-4-6-13(9-12)18-2/h4-6,9,11,14H,3,7-8,10H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
JFCVRBKMOVNHBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CNCCSS(=O)(=O)O)C1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


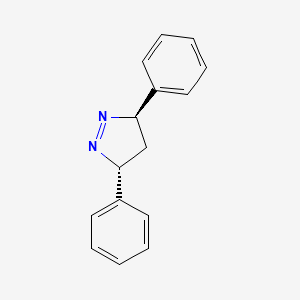


![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)


